

Technical Guide: Spectroscopic Profiling of Methyl 5-hydroxy-2-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 5-hydroxy-2-nitrobenzoate

CAS No.: 59216-77-2

Cat. No.: B1610663

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Executive Summary & Chemical Identity

Methyl 5-hydroxy-2-nitrobenzoate is a polysubstituted aromatic ester characterized by a push-pull electronic system. The electron-withdrawing nitro (

) and ester (

) groups at the ortho positions create a distinct deshielding zone, while the electron-donating hydroxyl (

) group at the meta position (relative to the ester) introduces specific shielding effects. This unique electronic environment makes NMR spectroscopy the most definitive tool for its structural validation.

Compound Data Table

Property	Detail
IUPAC Name	Methyl 5-hydroxy-2-nitrobenzoate
CAS Number	59216-77-2
Molecular Formula	
Molecular Weight	197.14 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Experimental Protocol

To ensure the integrity of spectroscopic data, the sample must be free of the regioisomer (Methyl 2-hydroxy-5-nitrobenzoate) and the precursor acid. The following workflow outlines the standard preparation and purification route.

Synthesis Workflow

The compound is typically synthesized via the esterification of 5-hydroxy-2-nitrobenzoic acid, which is itself derived from the regioselective nitration of 3-hydroxybenzoic acid.



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Caption: Figure 1. Synthetic pathway ensuring regiochemical purity of the 5-hydroxy-2-nitro isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for distinguishing this compound from its isomers. The substitution pattern (1-Ester, 2-Nitro, 5-Hydroxy) creates a specific coupling pattern in the aromatic region.

NMR Data (400 MHz, DMSO-)

DMSO-

is the preferred solvent as it prevents rapid proton exchange, allowing the phenolic signal to be observed.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
-OH	11.0 - 11.5	Broad Singlet	1H	-	Phenolic proton; disappears with shake.
H-3	7.99 - 8.05	Doublet (d)	1H	8.8 - 9.0	Deshielded:Ortho to group.
H-6	7.00 - 7.05	Doublet (d)	1H	2.5 - 2.8	Shielded:Ortho to . Small meta coupling to H-4.
H-4	6.90 - 6.98	Doublet of Doublets (dd)	1H	9.0, 2.5	Shielded:Ortho to . Large ortho coupling to H-3.
-OCH ₃	3.85 - 3.95	Singlet (s)	3H	-	Methyl ester protons.

Structural Validation Logic

- The Nitro Effect (H-3): The proton at C3 is flanked by the nitro group at C2. The strong electron-withdrawing nature of the nitro group deshields this proton significantly, pushing it downfield to ~8.0 ppm.
- The Hydroxyl Effect (H-4, H-6): The hydroxyl group at C5 is an electron-donating group (EDG) by resonance. It increases electron density at the ortho positions (C4 and C6), shielding these protons and moving them upfield (~6.9 - 7.0 ppm).
- Coupling Constants:
 - : Typical ortho coupling between H-3 and H-4.
 - : Typical meta coupling between H-4 and H-6.
 - : Para protons rarely show significant coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid "fingerprint" verification of functional groups.

Diagnostic Bands (ATR/KBr)

Functional Group	Wavenumber ()	Intensity	Mode
Phenol (-OH)	3200 - 3450	Broad, Medium	O-H Stretching (H-bonded)
Ester (C=O)	1725 - 1735	Sharp, Strong	C=O Stretching (Conjugated)
Nitro (-NO ₂)	1520 - 1540	Strong	Asymmetric Stretching
Nitro (-NO ₂)	1340 - 1360	Strong	Symmetric Stretching
Aromatic Ring	1600, 1450	Medium	C=C Ring Stretching
Ether (C-O)	1250 - 1280	Strong	C-O-C Stretching (Ester)

Note: The presence of the nitro group ortho to the ester may cause a slight shift in the carbonyl frequency due to steric twisting or field effects, but it generally remains within the 1720-1740 range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of nitro-aromatics.

MS Profile[3][4][5]

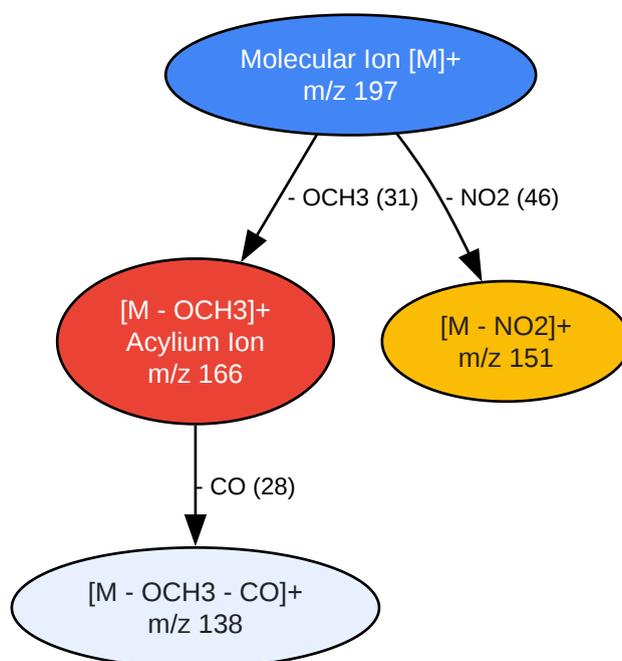
- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
- Molecular Ion:
 - ESI (+):
 - ESI (-):

(Favored due to acidic phenol).

Fragmentation Pathway (EI)

In Electron Impact (EI) ionization, the molecule undergoes characteristic losses.

- Primary Loss: Cleavage of the methoxy group (, -31 Da) from the ester.
- Secondary Loss: Loss of the nitro group (, -46 Da).



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Caption: Figure 2. Predicted fragmentation pathway for **Methyl 5-hydroxy-2-nitrobenzoate** under EI conditions.

References

- PubChem. (2025). **Methyl 5-hydroxy-2-nitrobenzoate** Compound Summary. National Library of Medicine. [\[Link\]](#)
- Zhang, Y., et al. (2025). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives. National Institutes of Health (PMC). [\[Link\]](#)
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